3-Hydrazino-6-piperidin-1-yl-pyridazine
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Overview
Description
3-Hydrazino-6-piperidin-1-yl-pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with hydrazino and piperidinyl groups. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-Hydrazino-6-piperidin-1-yl-pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate and piperidine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-Hydrazino-6-piperidin-1-yl-pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Scientific Research Applications
3-Hydrazino-6-piperidin-1-yl-pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydrazino-6-piperidin-1-yl-pyridazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
3-Hydrazino-6-piperidin-1-yl-pyridazine can be compared with other pyridazine derivatives such as:
3-Hydrazino-6-morpholin-4-yl-pyridazine: Similar structure but with a morpholine ring instead of a piperidine ring.
3-Hydrazino-6-pyrrolidin-1-yl-pyridazine: Contains a pyrrolidine ring instead of a piperidine ring.
3-Hydrazino-6-piperazin-1-yl-pyridazine: Features a piperazine ring instead of a piperidine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity.
Properties
IUPAC Name |
(6-piperidin-1-ylpyridazin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-11-8-4-5-9(13-12-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTZIMYUEFESGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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